1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-2-oxo-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-12-8-4-3-6(9(13)14)5-7(8)11-10(12)15/h3-5H,2H2,1H3,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHIRRNBELFNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186089 | |
| Record name | 1-Ethyl-2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99072-14-7 | |
| Record name | 1-Ethyl-2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99072-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with an ethyl ester of a carboxylic acid under acidic conditions. This reaction forms the benzodiazole ring.
Oxidation: The next step involves the oxidation of the intermediate to introduce the oxo group at the 2-position of the benzodiazole ring. Common oxidizing agents used include potassium permanganate or chromium trioxide.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 5-position. This can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, highlighting variations in substituents, molecular properties, and applications:
Structural and Functional Analysis
Substituent Effects on Reactivity and Bioactivity :
- The ethyl group at position 1 in the target compound introduces moderate steric bulk compared to the methyl () or cyclopropyl () analogs. This may enhance membrane permeability in biological systems while maintaining synthetic feasibility.
- Carboxylic acid at position 5 is conserved across most analogs, suggesting its role in solubility and target binding (e.g., receptor interactions via hydrogen bonding) .
Synthetic Accessibility :
- The ethyl derivative can be synthesized via alkylation of the parent benzodiazole core, as seen in methods for 1-methyl and 1-cyclopropyl analogs ().
- Esterification (e.g., ethyl ester in ) modifies bioavailability, enabling applications in imaging probes.
Biological Relevance: Analogs like 2,3-dihydro-1H-1,5-benzodiazepin-2-ones () exhibit nanomolar affinity for mGluR2 receptors, suggesting the 2-oxo group is critical for binding. The ethyl substituent’s impact on receptor selectivity remains underexplored but could be inferred from similar studies. The 3-benzyl derivative () highlights how bulkier substituents may enhance specificity for certain targets, though at the cost of synthetic complexity.
Computational Insights :
- DFT studies () on related compounds (e.g., benzodiazepines) suggest that electron-withdrawing groups (e.g., 2-oxo) stabilize the aromatic system, while alkyl groups (e.g., ethyl) modulate electron density and steric interactions.
Biological Activity
1-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 99072-14-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. The compound's molecular formula is with a molecular weight of approximately 206.20 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The chemical structure of this compound includes a benzodiazole ring that contributes to its biological activity. The presence of the carboxylic acid group enhances solubility and bioavailability, making it a suitable candidate for various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazole derivatives, including this compound. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant growth inhibition.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 1-Ethyl-2-oxo... | HeLa (cervical cancer) | 0.126 | |
| 1-Ethyl-2-oxo... | SMMC-7721 (liver cancer) | 0.071 | |
| 1-Ethyl-2-oxo... | K562 (leukemia) | 0.164 |
In these tests, the compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that benzodiazole derivatives can exhibit activity against various bacteria and fungi. Specifically, compounds similar to 1-ethyl-2-oxo have been evaluated against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized for their resistance to conventional antibiotics.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells.
- Antioxidant Activity : Some derivatives possess antioxidant properties that help mitigate oxidative stress in cells.
Case Studies
A notable study investigated the structure–activity relationship (SAR) of benzodiazole derivatives and their effects on various cancer cell lines. The findings suggested that modifications to the benzodiazole ring significantly influenced anticancer potency. For example:
- Electron-withdrawing groups increased activity against certain cell lines.
- Aliphatic substituents at specific positions enhanced bioactivity.
Q & A
Q. What are the key synthetic routes for preparing 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid?
The compound can be synthesized via multi-step protocols involving alkylation, cyclization, and oxidation. A common approach involves:
- Step 1 : Alkylation of a benzodiazole precursor (e.g., 5-carboxybenzodiazole) with ethyl iodide or ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethyl group .
- Step 2 : Cyclization and oxidation using reagents like POCl₃ or H₂O₂ to form the 2-oxo-2,3-dihydro ring system .
- Step 3 : Purification via recrystallization from acetic acid or column chromatography to isolate the final product .
Q. How should researchers handle this compound safely in laboratory settings?
While specific toxicity data for this compound is limited, general precautions include:
- Using personal protective equipment (PPE): gloves, lab coat, and eye protection.
- Avoiding inhalation of dust by working in a fume hood.
- Storing the compound in a cool, dry place, away from oxidizing agents. Safety protocols for structurally similar benzodiazoles recommend treating it as a potential irritant .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR (¹H/¹³C) : To confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂) and aromatic protons (δ 6.5–8.0 ppm) .
- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ (C=O stretching for carboxylic acid and oxo groups) .
- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (calculated: 234.22 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Key variables to optimize include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions in related benzodiazole syntheses .
- Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while controlled pH (via NaOAc) minimizes side reactions .
- Temperature : Reflux in acetic acid (110–120°C) promotes cyclization but must be balanced against decomposition risks .
- Purification : Gradient elution in HPLC or repeated recrystallization improves purity >99% .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from variations in:
- Purity : High-purity samples (≥99.9%) are critical; impurities in commercial batches can skew bioassay results .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to enable cross-study comparisons.
- Structural Confirmation : Verify the compound’s identity via X-ray crystallography (as done for analogous benzoxadiazoles ) to rule out isomerism or degradation.
Q. What computational methods support the analysis of this compound’s reactivity?
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
- Solubility Prediction : Use tools like COSMO-RS to optimize solvent systems for synthesis or formulation .
Q. How does the ethyl substitution at the N1 position influence the compound’s physicochemical properties?
- Lipophilicity : The ethyl group increases logP compared to methyl analogs, enhancing membrane permeability in drug discovery contexts .
- Conformational Stability : Steric effects from the ethyl group may restrict rotation in the benzodiazole ring, affecting binding to biological targets .
- Acid Dissociation (pKa) : The carboxylic acid group (pKa ~2.5–3.5) and oxo moiety influence solubility and ionization under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
